2-(4-chlorophenoxy)-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)acetamide
Description
2-(4-chlorophenoxy)-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorophenoxy group and a dihydroacenaphthothiazole moiety
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O2S/c22-14-6-8-15(9-7-14)26-11-18(25)23-21-24-20-16-3-1-2-12-4-5-13(19(12)16)10-17(20)27-21/h1-3,6-10H,4-5,11H2,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHIDGYHXGPOUOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(C4=CC=CC1=C24)N=C(S3)NC(=O)COC5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Preparation of 4-chlorophenoxyacetic acid: This intermediate can be synthesized by reacting 4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Formation of 4,5-dihydroacenaphtho[5,4-d]thiazole: This can be achieved by cyclization reactions involving acenaphthene and sulfur-containing reagents.
Coupling Reaction: The final step involves coupling the 4-chlorophenoxyacetic acid with 4,5-dihydroacenaphtho[5,4-d]thiazole using coupling agents like carbodiimides under appropriate conditions to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
2-(4-chlorophenoxy)-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe or inhibitor in enzymatic reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as semiconductors and polymers.
Mechanism of Action
The mechanism by which 2-(4-chlorophenoxy)-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)acetamide exerts its effects is largely dependent on its interaction with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate certain enzymes by binding to their active sites.
Receptors: It may interact with cellular receptors, modulating signal transduction pathways.
DNA/RNA: The compound could intercalate with nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
4-chlorophenoxyacetic acid: A simpler analog used as a plant growth regulator.
Acenaphthene derivatives: Compounds with similar acenaphthene cores but different functional groups.
Thiazole derivatives: Molecules containing the thiazole ring, used in various pharmaceutical applications.
Uniqueness
2-(4-chlorophenoxy)-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)acetamide is unique due to its combined structural features, which confer distinct chemical and biological properties
Biological Activity
2-(4-chlorophenoxy)-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)acetamide is a synthetic compound that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : C15H14ClN2O2S
- Molecular Weight : 304.80 g/mol
This structure includes a chlorophenoxy group and a thiazole moiety, which are often associated with various biological activities.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may inhibit key signaling pathways involved in cancer cell proliferation. In vitro studies have shown that it can induce apoptosis in various cancer cell lines by activating caspase pathways and downregulating anti-apoptotic proteins such as Bcl-2.
- Case Study : A study reported the synthesis of thiazole derivatives that demonstrated potent antiproliferative activity against breast (MCF-7) and lung (A549) cancer cell lines. The derivatives were effective in reducing cell viability at low micromolar concentrations, suggesting that similar compounds could be developed for therapeutic use .
Antimicrobial Activity
In addition to anticancer effects, this compound has shown potential antimicrobial activity:
- Mechanism of Action : The compound may disrupt bacterial cell wall synthesis or inhibit essential enzymes involved in metabolic pathways.
- Research Findings : A recent investigation revealed that derivatives of chlorophenoxyacetamides exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial efficacy .
Data Table of Biological Activities
Q & A
Basic Research Questions
What are the recommended synthetic routes and optimization strategies for 2-(4-chlorophenoxy)-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)acetamide?
The synthesis typically involves multi-step reactions, starting with the formation of the acenaphthothiazole core, followed by coupling with the chlorophenoxy-acetamide moiety. Key steps include:
- Thiazole Ring Formation : Cyclization of acenaphthenequinone derivatives with thiourea under acidic conditions .
- Acetamide Coupling : Reaction of the thiazole intermediate with 4-chlorophenoxyacetyl chloride using coupling agents like DCC (dicyclohexylcarbodiimide) in anhydrous DMF .
- Optimization : Yield and purity depend on solvent choice (e.g., acetonitrile for improved solubility), temperature control (60–80°C), and catalytic additives (e.g., DMAP) .
Characterization via NMR (¹H/¹³C) and HPLC-MS is critical to confirm structural integrity .
Which analytical techniques are most reliable for characterizing this compound’s purity and structural conformation?
- Nuclear Magnetic Resonance (NMR) : ¹H NMR confirms proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, acetamide NH at δ 10.2 ppm). ¹³C NMR identifies carbonyl carbons (C=O at ~170 ppm) and aromatic carbons .
- Mass Spectrometry (MS) : High-resolution ESI-MS provides exact mass (e.g., [M+H]⁺ at m/z 439.08) and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemistry and intramolecular interactions (e.g., S···O contacts in thiadiazole derivatives) .
Advanced Research Questions
How can structure-activity relationship (SAR) studies be designed to evaluate its pharmacological potential?
- Functional Group Modifications : Replace the chlorophenoxy group with fluorophenyl or methoxyphenyl moieties to assess impact on bioactivity .
- Thiazole Core Alterations : Introduce substituents (e.g., methyl, ethyl) at the 5-position of the thiazole ring to modulate lipophilicity and target binding .
- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes like COX-2 or kinases .
- Biological Assays : Test cytotoxicity (MTT assay), anti-inflammatory (COX inhibition), and antimicrobial activity (MIC against S. aureus and E. coli) .
What experimental designs address contradictions in reported biological activity data across similar compounds?
- Dose-Response Analysis : Use standardized concentrations (e.g., 1–100 µM) to compare IC₅₀ values for anti-cancer activity in multiple cell lines (e.g., HeLa, MCF-7) .
- Meta-Analysis : Aggregate data from analogs (e.g., thiazole-acetamide derivatives) to identify trends in substituent effects .
- Mechanistic Studies : Employ Western blotting or qPCR to verify target engagement (e.g., p53 or NF-κB pathways) when discrepancies arise .
What in vivo models are suitable for evaluating pharmacokinetics and toxicity?
- Rodent Models : Administer orally (10–50 mg/kg) to assess bioavailability and tissue distribution via LC-MS/MS .
- Toxicokinetics : Monitor liver enzymes (ALT/AST) and renal function (creatinine) in Sprague-Dawley rats over 28 days .
- Metabolite Profiling : Identify phase I/II metabolites using hepatocyte microsomes and UPLC-QTOF .
Methodological Challenges
How can reaction intermediates be stabilized during multi-step synthesis?
- Low-Temperature Quenching : Halt reactions rapidly using ice baths to prevent degradation of labile intermediates (e.g., thiosemicarbazides) .
- Protective Groups : Use Boc (tert-butyloxycarbonyl) for amine protection during coupling steps .
- Real-Time Monitoring : Employ TLC (hexane:EtOAc 3:1) or in-line FTIR to track reaction progress .
What strategies mitigate batch-to-batch variability in biological assays?
- Standardized Protocols : Pre-treat cell lines with identical serum concentrations (e.g., 10% FBS) and passage numbers .
- Internal Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) in each assay plate .
- Blinded Replicates : Assign triplicate samples randomly across plates to minimize positional bias .
Data Interpretation
How should researchers resolve conflicting solubility data in polar vs. nonpolar solvents?
- Solubility Parameter Analysis : Calculate Hansen parameters (δD, δP, δH) to predict solvent compatibility .
- Co-Solvency Approaches : Use DMSO-water mixtures (e.g., 5% DMSO) for in vitro assays without precipitation .
What statistical methods validate significance in dose-dependent responses?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
